 
            | REACTION_CXSMILES | [N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10| | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC(=CC(=C1)C(=O)OC)C(=O)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    16.7 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=CC=C(C(C=O)=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    13.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    25.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCCCCCl                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was obtained by a similar process to that                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CC(=O)C)(=O)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.7 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)[O-].[NH4+]                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10| | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC(=CC(=C1)C(=O)OC)C(=O)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    16.7 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=CC=C(C(C=O)=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    13.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    25.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCCCCCl                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was obtained by a similar process to that                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CC(=O)C)(=O)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.7 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)[O-].[NH4+]                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10| | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1=CC(=CC(=C1)C(=O)OC)C(=O)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    16.7 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=CC=C(C(C=O)=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    13.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    25.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCCCCCl                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was obtained by a similar process to that                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(CC(=O)C)(=O)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.7 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)[O-].[NH4+]                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |